Methyl 6-hydroxycyclohex-1-ene-1-carboxylate
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Overview
Description
Methyl 6-hydroxycyclohex-1-ene-1-carboxylate is an organic compound with the molecular formula C8H12O3 and a molecular weight of 156.18 g/mol . This compound is characterized by a cyclohexene ring substituted with a hydroxyl group and a carboxylate ester group. It is primarily used in research and development due to its unique chemical properties.
Preparation Methods
The synthesis of Methyl 6-hydroxycyclohex-1-ene-1-carboxylate typically involves the esterification of 6-hydroxycyclohex-1-ene-1-carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Methyl 6-hydroxycyclohex-1-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents, such as converting it to a halide using thionyl chloride.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid and methanol under acidic or basic conditions
Scientific Research Applications
Methyl 6-hydroxycyclohex-1-ene-1-carboxylate has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex cyclic compounds.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving ester hydrolysis and oxidation.
Medicine: Research into its derivatives has potential implications for developing new pharmaceuticals.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various chemical products
Mechanism of Action
The mechanism of action of Methyl 6-hydroxycyclohex-1-ene-1-carboxylate in chemical reactions involves the interaction of its functional groups with reagents. For instance, during oxidation, the hydroxyl group is converted to a carbonyl group through the transfer of electrons. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack, resulting in the formation of a carboxylic acid and an alcohol .
Comparison with Similar Compounds
Methyl 6-hydroxycyclohex-1-ene-1-carboxylate can be compared with similar compounds such as:
Cyclohex-1-ene-1-carboxylate: Lacks the hydroxyl group, making it less reactive in oxidation reactions.
Cyclohexane carboxylate: Saturated analog, which does not undergo the same types of reactions involving the double bond.
Benzoate: Aromatic analog, which has different reactivity due to the presence of an aromatic ring
These comparisons highlight the unique reactivity of this compound due to the presence of both a hydroxyl group and a double bond in the cyclohexene ring.
Properties
IUPAC Name |
methyl 6-hydroxycyclohexene-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-11-8(10)6-4-2-3-5-7(6)9/h4,7,9H,2-3,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWLPTQRYNXLANA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CCCCC1O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
865780-25-2 |
Source
|
Record name | methyl 6-hydroxycyclohex-1-ene-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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